3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
Description
3-(Cyclopropyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a standard amine-protecting group in peptide chemistry, and a cyclopropyl substituent attached to the amino group. Its molecular formula is C₂₄H₂₅NO₄, with a molecular weight of 391.47 g/mol (CAS: 1260589-74-9) .
This compound is typically employed in the synthesis of peptide-based therapeutics, antibody-drug conjugates (ADCs), and as a building block in medicinal chemistry .
Properties
IUPAC Name |
3-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-12-22(14-9-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUVWGKXPUFKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fmoc Group: The Fmoc group is commonly introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the cyclopropyl and Fmoc-protected amine with propanoic acid, typically using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to ring-opening and formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound has the following key structural features:
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.39574 g/mol
- CAS Number : 1343275-93-3
The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and lipophilicity, making it suitable for various applications in drug development and biological research.
Medicinal Chemistry
The compound's structure allows it to act as a versatile building block in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in creating therapeutic peptides that can target specific biological pathways.
Cancer Therapy
Recent studies have indicated that compounds similar to 3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid may exhibit antitumor activity by inducing apoptosis in cancer cells. The fluorenyl group is associated with anticancer properties, suggesting that this compound could be explored for its potential in oncology.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Potential Application |
|---|---|---|
| PD-L1 Inhibition | Enhances immune response against tumors | Cancer therapy |
| Antimicrobial Properties | Potential inhibition of bacterial growth | Infection treatment |
| Antitumor Activity | Induces apoptosis in cancer cells | Oncology |
| Enzyme Inhibition | Modulates metabolic pathways | Drug development |
Antimicrobial Research
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar structures have been shown to disrupt bacterial membranes or inhibit essential enzymes, making them candidates for infection treatments.
Enzyme Inhibition Studies
The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing targeted therapies. Understanding these interactions can lead to advancements in drug design and therapeutic strategies.
Case Studies and Research Findings
Several studies have focused on the interactions and effects of this compound:
- Study on PD-L1 Inhibition : Research demonstrated that compounds with similar structures significantly reduced PD-L1 expression in vitro, leading to increased T-cell activation and proliferation when exposed to tumor cells. This suggests a mechanism through which the immune system can be mobilized against cancer .
- Antimicrobial Testing : Investigations into the antimicrobial efficacy of related compounds showed substantial inhibitory effects on gram-positive bacteria, highlighting their potential as antimicrobial agents .
Synthesis and Modification
The synthesis of this compound typically involves several steps to ensure high purity and yield:
- Formation of the cyclopropyl group.
- Introduction of the Fmoc protecting group.
- Functionalization with carboxylic acid and other moieties.
This multi-step synthesis allows for precise control over the final product's structure and properties, enabling modifications that can enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism by which 3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid exerts its effects depends on its application:
Peptide Synthesis: The Fmoc group protects the amine functionality during peptide chain elongation and is removed under mild basic conditions to reveal the free amine for further coupling.
Biological Activity: When incorporated into peptides or other bioactive molecules, it can interact with specific molecular targets such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Key Findings:
Steric Effects: Cyclopropyl and cyclobutyl substituents introduce moderate steric hindrance, balancing reactivity and stability during peptide elongation . Bulky groups like o-tolyl or quinolin-4-yl reduce coupling efficiency but improve resistance to enzymatic degradation .
Solubility :
- Polar groups (e.g., nitro in 4-nitrophenyl derivatives) decrease solubility in organic solvents, complicating SPPS workflows .
- Fluorinated analogs (e.g., 3,5-difluorophenyl) exhibit enhanced lipophilicity , favoring applications in blood-brain barrier penetration .
Reactivity: The dithio-containing analog (3-((2-(((Fmoc)amino)ethyl)dithio)propanoic acid) is used in ADCs for disulfide-mediated payload release in reductive environments . Cyclopropyl derivatives show stability under acidic/basic conditions, making them suitable for Fmoc deprotection with piperidine .
Applications :
Biological Activity
3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid, also known as N-Fmoc-3-(cyclopropylamino)propanoic acid, is a compound with significant implications in medicinal chemistry and biological research. Its structure includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protective group, which contributes to its activity and utility in peptide synthesis and drug development.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.39574 g/mol
- CAS Number : 1343275-93-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications. The following sections detail its mechanisms of action, effects on biological systems, and relevant case studies.
- Inhibition of Protein Secretion : Research indicates that this compound can inhibit the secretion of certain proteins, particularly in bacterial systems. In one study, high concentrations (50 µM) resulted in approximately 50% inhibition of protein secretion, suggesting a potential role in modulating bacterial virulence factors .
- Impact on Gene Expression : The compound has been shown to downregulate the expression of specific genes involved in pathogenicity, such as the major activator ler in enteropathogenic E. coli. This downregulation may contribute to its inhibitory effects on protein secretion .
Study 1: Inhibition of Type III Secretion System
In a dissertation focused on Type III secretion systems (T3SS) in pathogenic bacteria, this compound was tested for its ability to inhibit T3SS-mediated activities. The compound displayed significant inhibition at concentrations that were non-cytotoxic to host cells, indicating its potential as a therapeutic agent against bacterial infections .
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 20 |
| 25 | 40 |
| 50 | 50 |
Study 2: Peptide Synthesis Applications
The compound is also utilized as a building block for synthesizing cyclic peptides. Its unique structural features allow for the incorporation of cyclopropyl groups into peptide chains, which can enhance the stability and bioactivity of the resulting peptides. This application is particularly relevant in drug design where structural diversity is crucial for efficacy .
Q & A
Q. Basic
- Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (+0.1% TFA) is standard. For chiral variants, chiral stationary phases (e.g., cellulose derivatives) ensure enantiomeric purity .
- Analytical Validation :
What role does the Fmoc group play in peptide synthesis applications?
Basic
The Fmoc group:
- Protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.
- Enables selective deprotection under mild basic conditions (20% piperidine in DMF), leaving acid-labile protecting groups (e.g., Boc) intact .
- Enhances solubility in organic solvents, facilitating coupling efficiency .
How can researchers optimize coupling reaction yields for derivatives of this compound?
Q. Advanced
- Reagent Selection : Use coupling agents like HATU or DIC/Oxyma for sterically hindered amines, reducing racemization .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve reagent solubility. Additives (e.g., DIEA) neutralize acids, driving reactions forward .
- Temperature Control : Reactions at 0–4°C minimize side reactions for heat-sensitive intermediates .
- Monitoring : Real-time FTIR or TLC tracks reaction progress (disappearance of starting material) .
What strategies ensure stereochemical integrity during synthesis?
Q. Advanced
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-cyclopropylamine) .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective coupling .
- Analytical Confirmation : Compare optical rotation or chiral HPLC retention times with standards .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Short-Term : Store at –20°C in anhydrous DMSO or acetonitrile (1–10 mM) for ≤1 month .
- Long-Term : Lyophilized powder stable at –80°C for ≥6 months; avoid repeated freeze-thaw cycles .
- Decomposition Risks : Exposure to light/moisture hydrolyzes the Fmoc group; use amber vials and desiccants .
What are its applications in designing fluorescent probes or drug candidates?
Q. Advanced
- Fluorescent Ligands : The Fmoc group’s aromaticity allows π-π stacking with proteins, enabling fluorescent tagging (e.g., in receptor binding studies) .
- Peptide Backbone Modifications : Incorporation into peptides enhances metabolic stability via cyclopropyl rigidity .
- Drug Design : Serves as a building block for protease inhibitors (e.g., HCV NS3/4A) by mimicking natural substrates .
How should researchers address discrepancies between HPLC purity and NMR data?
Q. Advanced
- Impurity Identification : LC-MS/MS detects low-abundance contaminants (e.g., de-Fmoc byproducts) .
- Solvent Artifacts : Ensure complete solvent removal (lyophilization) to avoid residual DMSO peaks in NMR .
- Isotopic Shifts : Compare experimental 13C NMR with computational predictions (e.g., DFT) to confirm assignments .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Advanced
- Yield Optimization : Transition from batch to flow chemistry improves reproducibility for multi-gram synthesis .
- Cost-Effective Purification : Replace HPLC with flash chromatography (larger silica columns) for intermediates .
- Toxic Byproducts : Replace hazardous reagents (e.g., EDC) with greener alternatives (e.g., DMT-MM) .
How does the cyclopropyl group influence biological activity compared to other substituents?
Q. Advanced
- Conformational Restriction : The cyclopropane’s ring strain enforces specific dihedral angles, enhancing target binding affinity .
- Metabolic Stability : Resists oxidative degradation (e.g., cytochrome P450) compared to linear alkyl chains .
- Comparative Studies : Analogues with phenyl or cyclohexyl groups show reduced potency in protease inhibition assays, highlighting cyclopropane’s unique steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
